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Compound of Interest

2-Hydroxy-2-(4-
Compound Name:
hydroxyphenyl)acetic acid hydrate

Cat. No.: B143004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
hydroxymandelic acid monohydrate (CsHsOa-H20), a key intermediate in the synthesis of
pharmaceuticals such as atenolol. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 3C NMR data for 4-hydroxymandelic acid
are presented below.

The proton NMR spectrum of DL-4-hydroxymandelic acid monohydrate reveals the chemical
environment of the hydrogen atoms in the molecule.

Assignment Chemical Shift (3, ppm) Solvent

Aromatic H 7.203 DMSO-de
Aromatic H 6.729 DMSO-ds
Methine H (-CHOH) 4.903 DMSO-ds
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Table 1: *H NMR Chemical Shifts for DL-4-Hydroxymandelic Acid Monohydrate.[1]

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
The following data is for (R)-4-hydroxymandelic acid, which is expected to be very similar to the
DL-monohydrate form.

Assignment Predicted Chemical Shift (o, ppm)
Carbonyl C (C=0) 170-180

Aromatic C-OH 150-160

Aromatic C 110-130

Methine C (-CHOH) 70-80

Table 2: Predicted 13C NMR Chemical Shifts for 4-Hydroxymandelic Acid.

A general protocol for obtaining NMR spectra of a solid sample like 4-hydroxymandelic acid
monohydrate is as follows:

o Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds) in a clean NMR tube.[2][3] Ensure the solid is fully
dissolved. If any particulate matter is present, filter the solution through a small plug of glass
wool in a Pasteur pipette directly into the NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

o Data Acquisition:

o Tune and lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum. A typical experiment involves a 90° pulse followed by
detection of the free induction decay (FID).
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o For 3C NMR, a proton-decoupled experiment is typically performed to simplify the
spectrum and enhance signal-to-noise. This requires a larger sample amount (50-100 mg)
and longer acquisition times.[3]

o Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum.
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Based on the structure of 4-hydroxymandelic acid monohydrate, the following characteristic IR
absorption peaks are expected.

Wavenumber (cm~t)  Functional Group Vibration Mode Intensity

O-H (Alcohol/Phenol

3550 - 3200 Stretch Strong, Broad
& Water)
3000 - 2500 O-H (Carboxylic Acid) Stretch Strong, Very Broad
~3030 C-H (Aromatic) Stretch Variable
1780 - 1710 C=0 (Carboxylic Acid)  Stretch Strong
1700 - 1500 C=C (Aromatic) Bending Medium
C-O
1320 - 1000 (Alcohol/Carboxylic Stretch Strong
Acid)

Table 3: Predicted IR Absorption Frequencies for 4-Hydroxymandelic Acid Monohydrate.[4][5]
[e1[71(8]

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra
of solid samples.
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e Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be
subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid 4-hydroxymandelic acid monohydrate
onto the ATR crystal.[9]

o Apply Pressure: Use the pressure arm to ensure good contact between the sample and the
crystal.[10]

o Data Acquisition: Collect the IR spectrum of the sample. Typically, multiple scans are co-
added to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

o Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight and elemental composition of a compound,
as well as to elucidate its structure through fragmentation analysis.

For 4-hydroxymandelic acid (anhydrous molecular weight: 168.15 g/mol ), the following ions
and fragments would be expected in an electron ionization (EI) or electrospray ionization (ESI)
mass spectrum.

m/z Proposed Fragment/lon

168 [M]* (Molecular lon)

167 [M-H]-

123 [M - COOHJ*

107 [C7H70]* (hydroxytropylium ion)
93 [CeHsO]* (phenoxide ion)
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Table 4: Predicted m/z Values for Major Fragments of 4-Hydroxymandelic Acid.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates
components of a mixture before they are introduced into the mass spectrometer.

o Sample Preparation: Dissolve a small amount of 4-hydroxymandelic acid monohydrate in a
suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and
acetonitrile or methanol) to a concentration of approximately 1 pg/mL to 1 mg/mL.[11]

o Chromatographic Separation:
o Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

o Elute the sample using a gradient of mobile phases (e.g., water with 0.1% formic acid and
acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

« lonization: The eluent from the LC is directed into the mass spectrometer's ion source.
Electrospray ionization (ESI) is a common technique for polar molecules like 4-
hydroxymandelic acid.

e Mass Analysis:
o The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).
o Afull scan mass spectrum is acquired to determine the m/z of the molecular ion.

o Tandem MS (MS/MS) for Fragmentation: To obtain structural information, the molecular ion
can be selected and fragmented by collision-induced dissociation (CID). The resulting
fragment ions are then mass-analyzed to produce a tandem mass spectrum.[12]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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